molecular formula C33H34N4O3 B11559955 N-[(1Z)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11559955
M. Wt: 534.6 g/mol
InChI Key: DDVYXJANZGIVPG-JKUBQKIQSA-N
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Description

N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, an ethoxynaphthalene moiety, and a hydrazinecarbonyl linkage, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-ethoxynaphthalene-1-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxynaphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
  • N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE

Uniqueness

N-[(1Z)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and specific reactivity .

Properties

Molecular Formula

C33H34N4O3

Molecular Weight

534.6 g/mol

IUPAC Name

N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C33H34N4O3/c1-4-37(5-2)27-19-16-24(17-20-27)22-30(35-32(38)26-13-8-7-9-14-26)33(39)36-34-23-29-28-15-11-10-12-25(28)18-21-31(29)40-6-3/h7-23H,4-6H2,1-3H3,(H,35,38)(H,36,39)/b30-22-,34-23+

InChI Key

DDVYXJANZGIVPG-JKUBQKIQSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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